molecular formula C9H15N B13232385 3-Methyl-1-(prop-2-yn-1-yl)piperidine CAS No. 77975-79-2

3-Methyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B13232385
CAS No.: 77975-79-2
M. Wt: 137.22 g/mol
InChI Key: AAYFKDVXDDHACZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-yn-1-yl)piperidine is an organic compound with the molecular formula C9H15N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a prop-2-yn-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-yn-1-yl)piperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 3-methylpiperidine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated amines .

Scientific Research Applications

3-Methyl-1-(prop-2-yn-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

research suggests that some alkynylpiperidines can act as irreversible inhibitors of oxidases by binding to their active sites. This interaction can affect various molecular targets and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(prop-2-yn-1-yl)piperidine is unique due to its combination of a piperidine ring and a prop-2-yn-1-yl group.

Properties

CAS No.

77975-79-2

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-methyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C9H15N/c1-3-6-10-7-4-5-9(2)8-10/h1,9H,4-8H2,2H3

InChI Key

AAYFKDVXDDHACZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC#C

Origin of Product

United States

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